1-[2-(3-Bromo-phenyl)-propyl]-piperidine
Description
Properties
IUPAC Name |
1-[2-(3-bromophenyl)propyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN/c1-12(11-16-8-3-2-4-9-16)13-6-5-7-14(15)10-13/h5-7,10,12H,2-4,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKFNAGZXWDAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine typically involves the reaction of 3-bromo-phenyl-propyl bromide with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Bromo-phenyl)-propyl]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[2-(3-Bromo-phenyl)-propyl]-piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromo-phenyl)-propyl]-piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Arylpropyl Substituents
Piperidine derivatives with arylpropyl side chains exhibit diverse biological activities depending on the substituents. Key examples include:
*Estimated based on molecular formula.
Key Observations :
- Halogen Effects : Bromo substituents (as in the target compound) may enhance lipophilicity and receptor binding compared to chloro or fluoro groups, as seen in sigma receptor ligands .
- Synthetic Yields : Chloro-substituted analogs (e.g., 23 in ) achieve higher yields (54%) than bromo derivatives (13%), likely due to steric and electronic factors .
- Biological Potency : Nitro and fluoro groups on aryl rings (e.g., compound 3a in ) correlate with enhanced antiproliferative activity, suggesting bromo substitutions could similarly modulate efficacy .
Pharmacological Profiles
Receptor Binding and Modulation
- Sigma Receptors : (+)-[3H]-3-PPP (a piperidine with a hydroxyphenyl group) binds to sigma receptors with high affinity (Kd = 25 nM) . Bromo-substituted analogs may exhibit comparable or enhanced affinity due to increased electron-withdrawing effects.
- Histamine H3 Receptors : Compounds 3l and 3m (triazole-substituted piperidines) show potent H3R antagonism (IC50: 5.92–7.81 nM), highlighting the impact of aromatic heterocycles .
- AMPA Receptors : Piperidine-based modulators like CX546 enhance glutamate receptor activity, suggesting arylpropyl-piperidines could target ion channels .
Enzyme Inhibition
- Monoamine Oxidase B (MAO-B): Chloro and fluoro phenoxy-piperidines (e.g., compounds 19–23 in ) inhibit MAO-B, with potency influenced by substituent electronegativity .
- Topoisomerase I: Piperidine derivatives with aminopropyl chains (e.g., compound 20 in ) exhibit +++ inhibitory activity, indicating side-chain flexibility is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
